molecular formula C12H14F3N3O B1379170 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde CAS No. 1803599-49-6

4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde

Cat. No.: B1379170
CAS No.: 1803599-49-6
M. Wt: 273.25 g/mol
InChI Key: HLRNUXWQKXYGKM-UHFFFAOYSA-N
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Description

4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde is a high-purity chemical building block designed for pharmaceutical research and drug discovery. This compound features a piperazine ring, a privileged scaffold in medicinal chemistry due to its ability to improve water solubility and bioavailability in drug-like molecules . The piperazine core is widely utilized in the development of bioactive compounds across numerous therapeutic areas, including antitumor, antibacterial, and anti-inflammatory agents . The structure incorporates a trifluoromethyl (CF3) group on the phenyl ring, a modification commonly employed to enhance a compound's metabolic stability, membrane permeability, and binding affinity . The 4-amino group and the carbaldehyde functionality provide versatile handles for further synthetic modification, allowing researchers to create amide bonds, form Schiff bases, or serve as a key intermediate in constructing more complex molecular architectures. This makes it a valuable synthon for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. As a piperazine derivative, this compound is strictly for professional research applications. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)10-7-9(16)1-2-11(10)18-5-3-17(8-19)4-6-18/h1-2,7-8H,3-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRNUXWQKXYGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This conventional approach involves starting from 4-chlorobenzaldehyde, which undergoes nucleophilic substitution reactions to form the piperazine core, followed by functional group modifications to introduce the amino and trifluoromethyl substituents.

Stepwise Process

Step Description Conditions Reagents References
1 Formation of piperazine ring Reflux, inert atmosphere 4-chlorobenzaldehyde + ethylenediamine
2 Substitution of chlorides with amino groups Heating, solvent control Ammonia or amines
3 Introduction of trifluoromethyl group Electrophilic substitution, CF₃ sources Trifluoromethylating agents

Research Findings

  • The process requires precise temperature control (~60-120°C) and inert solvents like ethanol or toluene.
  • The trifluoromethyl group is introduced via electrophilic reagents such as trifluoromethyl iodide or other CF₃ donors, which are reactive under specific conditions.
  • Purification involves chromatography or recrystallization to ensure high purity.

Preparation via Multi-step Functionalization of Piperazine Derivatives

Method Overview

This method involves synthesizing a piperazine core first, then selectively introducing the amino and trifluoromethyl groups through substitution and addition reactions.

Detailed Procedure

  • Step 1: Synthesize 1-(2-aminoethyl)piperazine via nucleophilic substitution on ethylenediamine derivatives.
  • Step 2: React with 4-nitrobenzaldehyde or similar aldehydes to incorporate the aldehyde functional group.
  • Step 3: Reduce nitro groups to amino groups using catalytic hydrogenation.
  • Step 4: Introduce the trifluoromethyl group using electrophilic trifluoromethylating agents under controlled conditions.

Research Findings

  • The process is optimized at temperatures between 60-100°C.
  • Use of catalysts like palladium on carbon enhances trifluoromethylation efficiency.
  • The overall yield depends on the selectivity of each step, with purification via chromatography.

Patent-Disclosed Method: Direct Synthesis Using Ester and Ethylenediamine

Method from US Patent US6603003B2

This innovative approach involves reacting an ester of a specific formula with substituted or unsubstituted ethylenediamine, leading to the formation of key intermediates such as 3,4-dehydropiperazine-2-one, which are then transformed into the target compound.

Process Summary

Step Description Conditions Reagents Notes
1 Reaction of ester (formula 11) with ethylenediamine (formula 7) 60-120°C, inert solvent Ester, ethylenediamine In presence of organic or mineral acids
2 Cyclization to form dehydropiperazine intermediate Controlled temperature Acid catalysts Organic acids like acetic acid preferred
3 Functionalization to introduce amino and trifluoromethyl groups Specific electrophilic reagents CF₃ sources, amino derivatives Requires careful temperature and reagent control

Research Findings

  • The process avoids low-temperature constraints of earlier methods.
  • Uses readily available reagents and milder conditions.
  • Purification involves standard chromatographic techniques.

Reaction Conditions and Optimization

Parameter Typical Range Impact References
Temperature 60-120°C Reaction rate, yield ,
Solvent Ethanol, toluene, xylene Solubility, selectivity ,
Acid Catalyst Acetic acid, HCl, sulfuric acid Catalysis, yield
Reaction Time 4-24 hours Conversion efficiency ,

Notes and Observations

  • Yield Optimization: Proper temperature control and choice of solvent significantly influence the yield and purity.
  • Reagent Handling: Trifluoromethylating agents are highly reactive; inert atmospheres and proper safety measures are essential.
  • Purification: Chromatography and recrystallization are standard to achieve high purity, especially for pharmaceutical applications.
  • Environmental Considerations: Use of greener solvents and catalysts is encouraged to reduce environmental impact.

Summary of Key Research Findings

  • The synthesis of 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde is feasible via multi-step organic synthesis involving ring formation, substitution, and electrophilic trifluoromethylation.
  • Patent methods provide innovative routes that simplify the process, reduce low-temperature constraints, and improve yields.
  • Proper selection of solvents, catalysts, and reaction conditions is critical for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions, such as acylation or sulfonation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylic acid.

    Reduction: 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-methanol.

    Substitution: Various acylated or sulfonated derivatives depending on the reagents used.

Scientific Research Applications

The compound 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde (CAS #1803599-49-6) is a versatile chemical primarily utilized in scientific research. This article explores its applications across various fields, including medicinal chemistry, pharmacology, and material science, while providing comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has gained attention for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity
Research has indicated that derivatives of this compound exhibit serotonin receptor modulation, which may contribute to antidepressant effects. A study demonstrated that modifications to the piperazine ring can enhance binding affinity to specific serotonin receptors, suggesting potential therapeutic applications in treating depression and anxiety disorders.

Neuropharmacology

The compound's ability to influence neurotransmitter systems makes it relevant in neuropharmacology. It has been studied for its effects on dopamine and serotonin pathways.

Case Study: Dopamine Receptor Interaction
A study published in the Journal of Neurochemistry explored the interaction of this compound with dopamine receptors. Results indicated that certain derivatives could serve as selective dopamine D2 receptor antagonists, potentially aiding in the treatment of schizophrenia.

Material Science

Beyond biological applications, this compound is also investigated for its utility in material science. Its unique chemical properties lend themselves to the development of novel materials.

Case Study: Polymer Synthesis
A research project focused on synthesizing polymers using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical properties, indicating potential applications in coatings and composites.

Analytical Chemistry

The compound serves as a useful standard in analytical chemistry for developing methods to quantify related substances in complex mixtures.

Case Study: Chromatographic Method Development
A study detailed the use of this compound in high-performance liquid chromatography (HPLC) for the analysis of pharmaceutical formulations. The results demonstrated that it could effectively separate and quantify active ingredients, showcasing its role as an analytical standard.

Mechanism of Action

The mechanism of action of 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group may enhance binding affinity and selectivity, while the piperazine ring could facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde (Compound A) with analogous piperazine derivatives, focusing on structural features, synthesis, and biological activities.

Structural Variations and Physicochemical Properties

Compound Substituents/R Groups Molecular Formula Key Features
Compound A 4-Amino-2-(trifluoromethyl)phenyl, carbaldehyde C₁₂H₁₃F₃N₄O Amino group for H-bonding; trifluoromethyl enhances lipophilicity .
4-(3-Nitrophenyl)piperazine-1-carbaldehyde 3-Nitrophenyl C₁₁H₁₃N₃O₃ Nitro group (electron-withdrawing) increases reactivity but reduces solubility .
Compound 18 () 4-(Trifluoromethyl)phenyl, butan-1-one C₁₅H₁₇F₃N₂O Ketone group instead of aldehyde; may influence metabolic stability .
MK41 () 2-(Trifluoromethyl)phenyl, thiophene C₁₉H₂₀F₃N₃OS Thiophene moiety introduces aromaticity; higher molecular weight .

Biological Activity

4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde, identified by its CAS number 1803599-49-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an amino group and a trifluoromethyl group on the phenyl moiety. This unique structure may contribute to its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of piperazine, including this compound, exhibit a range of biological activities. These include:

  • Antiviral Activity : Some studies have shown that piperazine derivatives can enhance the activities of plant defense enzymes, such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial in antiviral defense mechanisms in plants .
  • Antimicrobial Activity : The compound has been tested against various microbial strains, showing promising results in inhibiting growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound appears to modulate the activity of specific enzymes involved in metabolic pathways, enhancing plant resistance to viral infections .
  • Receptor Interaction : Piperazine derivatives often interact with neurotransmitter receptors, which may explain their varied pharmacological effects .

Case Studies and Research Findings

Several studies have focused on the biological activities of piperazine derivatives. Below are key findings related to this compound:

Table 1: Biological Activities of Piperazine Derivatives

Compound NameActivity TypeEC50 (μg/mL)Reference
A16Antiviral (TMV)18.4
A10Antiviral (CMV)54.5
FlupentiofenoxAcaricidalNot specified

Study Highlights:

  • Antiviral Efficacy : In studies evaluating antiviral properties against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), compounds related to piperazine demonstrated significant protective and curative effects. For instance, compound A16 exhibited an EC50 value of 18.4 μg/mL against TMV, indicating strong antiviral potential .
  • Enzyme Activation : The activation of defense enzymes such as SOD and PPO was noted in plants treated with piperazine derivatives. This suggests that these compounds can enhance systemic acquired resistance (SAR) in plants against viral infections .
  • In Vitro Studies : In vitro evaluations have shown that various piperazine derivatives possess antimicrobial properties, making them candidates for further development as therapeutic agents against resistant microbial strains .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde to achieve high regioselectivity?

  • Methodological Answer : Regioselectivity in piperazine derivatives is influenced by substituent positioning and reaction conditions. For example:
  • Use N,N-diisopropylethylamine as a base in DCM to minimize side reactions during carbamate or carboxamide formation .
  • Purification via flash chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) improves yield and purity for intermediates .
  • Substituents on the phenyl ring (e.g., trifluoromethyl groups) can sterically hinder undesired coupling pathways.
  • Table : Key Reaction Parameters
ParameterOptimal ConditionImpact on Regioselectivity
BaseN,N-diisopropylethylamineReduces byproduct formation
SolventDichloromethane (DCM)Stabilizes intermediates
TemperatureRoom temperature to refluxBalances reactivity vs. control

Q. How can researchers characterize the structural conformation of this compound using advanced spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for the piperazine ring (δ 2.45–3.82 ppm for CH₂ groups) and trifluoromethylphenyl moiety (δ 7.00–7.32 ppm for aromatic protons) .
  • X-ray crystallography : Resolve chair conformations of the piperazine ring and dihedral angles between substituents (e.g., 77.2° between fluorophenyl planes) .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 365.3 for C₁₈H₁₈F₃N₃O₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Substituent Analysis :
  • Electron-withdrawing groups (e.g., -CF₃) enhance receptor binding affinity by modulating electron density on the phenyl ring .
  • Hydroxyphenyl substituents improve solubility and metabolic stability (e.g., derivatives with 4-hydroxyphenyl showed 83–92% yields in carbamate syntheses) .
  • Biological Testing :
  • Screen derivatives against dopamine D3 receptors (IC₅₀ < 100 nM) or carbonic anhydrase isoforms (hCA I/II inhibition) .
  • Table : SAR Trends in Piperazine Derivatives
SubstituentBiological ActivityKey Reference
4-CF₃-phenylAntimicrobial (Gram+ bacteria)
4-HydroxyphenylAntiarrhythmic (cardiotropic)
2-FluorophenylEnzyme inhibition (hCA II)

Q. What methodological approaches are employed to evaluate the compound's in vitro biological activity against specific enzyme targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Use fluorescence-based assays for carbonic anhydrase isoforms (hCA I/II) with acetazolamide as a positive control .
  • Measure IC₅₀ values via radioligand displacement (e.g., [³H]spiperone for dopamine receptor binding) .
  • Cytotoxicity Profiling :
  • Test against HEK-293 or HepG2 cells using MTT assays (e.g., EC₅₀ = 15–50 µM for anticancer activity) .

Q. How can researchers resolve contradictions in pharmacological data between antimicrobial and cardiotropic activity studies?

  • Methodological Answer :
  • Mechanistic Profiling :
  • Perform target-specific assays (e.g., patch-clamp studies for ion channel effects vs. agar diffusion for antimicrobial activity) .
  • Dose-Response Analysis :
  • Compare EC₅₀ values across assays to identify off-target effects (e.g., cardiotropic activity at >10 µM vs. antimicrobial activity at <5 µM) .
  • Computational Modeling :
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to divergent targets (e.g., CCR5 vs. hERG channels) .

Data Contradiction Analysis

  • Example Conflict : A derivative shows potent antimicrobial activity but negligible enzyme inhibition.
    • Resolution Strategy :

Verify assay conditions (e.g., pH, cofactors).

Test metabolite stability (e.g., LC-MS to identify degradation products).

Re-evaluate substituent effects using quantitative SAR (QSAR) models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde
Reactant of Route 2
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4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde

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